N-Formylglycine ethyl ester
Overview
Description
N-Formylglycine ethyl ester, with the chemical formula HCONHCH2COOC2H5 and CAS number 3154-51-6, is a compound known for its applications in various chemical processes. This colorless liquid is characterized by its formyl and ester functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Formylglycine ethyl ester can be synthesized through the reaction of glycine ethyl ester hydrochloride with methyl formate in the presence of triethylamine. The reaction mixture is heated under reflux for 20 hours, followed by filtration and distillation under reduced pressure to yield the product .
Industrial Production Methods
The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-Formylglycine ethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
N-Formylglycine ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of pyridine derivatives, peptidomimetic inhibitors, and antiviral agents.
Medicine: It has shown potential in inhibiting hepatitis virus replication, platelet aggregation, and inflammation.
Industry: It is used in the preparation of aminomethylene compounds and other chemical intermediates.
Mechanism of Action
N-Formylglycine ethyl ester exerts its effects by binding to specific molecular targets and pathways. For example, it binds to toll-like receptor 4, which is involved in the inflammatory response of macrophages . The presence of formyl and ester functional groups allows it to participate in various biochemical reactions, leading to its diverse biological activities.
Comparison with Similar Compounds
N-Formylglycine ethyl ester can be compared with other similar compounds such as:
Ethyl isocyanoacetate: Used in the preparation of pyridine derivatives and peptidomimetic inhibitors.
Ethyl N-benzoyl-L-argininate hydrochloride: Used in peptide synthesis and as a pharmaceutical intermediate.
Diethyl formamidomalonate: Used in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
This compound is unique due to its specific formyl and ester functional groups, which confer distinct reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl 2-formamidoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-2-9-5(8)3-6-4-7/h4H,2-3H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBCCEOJUWMBPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185437 | |
Record name | Ethyl N-formylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3154-51-6 | |
Record name | Glycine, N-formyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3154-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N-formylglycinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003154516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3154-51-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl N-formylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl N-formylglycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.633 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can N-Formylglycine ethyl ester be used to synthesize thiazoles?
A1: Yes, research has shown that this compound can be utilized as a precursor in the synthesis of thiazole derivatives. Specifically, it can react with ethyl isocyanoacetate and thiono esters to yield ethyl thiazole-4-carboxylate. [] This synthetic route highlights the versatility of this compound in constructing heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Q2: How does this compound react with tert-Butoxy-N,N,N′,N′-tetramethylmethanediamine?
A2: this compound reacts with tert-Butoxy-N,N,N′,N′-tetramethylmethanediamine (1) to form the aminomethylene compound 3. [] This reaction demonstrates the ability of this compound to undergo reactions at its formyl group, leading to the formation of compounds with modified structures and potentially different reactivity profiles.
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